molecular formula C18H16ClN3O5 B2904832 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid CAS No. 1259130-85-2

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid

Cat. No.: B2904832
CAS No.: 1259130-85-2
M. Wt: 389.79
InChI Key: FYNUDWRBKMWZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid is a small-molecule compound characterized by a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at position 3 and a phenylethylamine moiety at position 5. The compound has a molecular formula of C₁₆H₁₃ClN₂O₃ (oxalic acid contributes additional C₂H₂O₄) and a purity of 95% . Its structure combines aromatic, heterocyclic, and amine functionalities, which are common in bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O.C2H2O4/c17-13-8-6-12(7-9-13)15-19-16(21-20-15)14(18)10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-9,14H,10,18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNUDWRBKMWZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC(=NO2)C3=CC=C(C=C3)Cl)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of 4-chlorobenzohydrazide with phenylacetic acid in the presence of phosphorus oxychloride can yield the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine

  • Molecular Formula : C₁₈H₁₅ClN₆O₃
  • Molecular Weight : 398.807
  • Key Features: Incorporates a 1,2,3-triazol-5-amine group and a 2,5-dimethoxyphenyl substituent. The methoxy groups enhance solubility compared to the target compound’s unsubstituted phenyl group.

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride

  • Molecular Formula : C₁₀H₁₁ClFN₃O
  • Molecular Weight : 267.67
  • Key Features : Fluorine substitution at the para position of the phenyl ring increases electronegativity and metabolic stability. The hydrochloride salt form may improve bioavailability compared to the oxalic acid salt .

1-(3-Chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

  • Molecular Formula : C₁₇H₁₂ClFN₆O
  • Molecular Weight : 370.8
  • Key Features: Combines a chloro-methylphenyl group with a fluorophenyl-oxadiazole moiety.

Heterocyclic Variations

3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine

  • Molecular Formula : C₁₉H₁₇ClN₆O₂S
  • Molecular Weight : 428.9
  • Key Features : Replaces the oxadiazole ring with a thiadiazole, which has distinct electronic properties due to sulfur’s polarizability. The dimethoxyphenyl group may enhance π-π stacking interactions .

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic Acid

  • Molecular Formula : C₁₅H₉ClN₂O₃
  • Molecular Weight : 300.7
  • Key Features : A carboxylic acid substituent replaces the phenylethanamine group, altering solubility and acidity (pKa ~4-5 for the COOH group) .

Physicochemical Properties and Salt Forms

Compound Name Molecular Weight Salt Form Purity Key Functional Groups
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid 316.74 (free base) Oxalic acid 95% Oxadiazole, chlorophenyl, phenylethylamine
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 267.67 Hydrochloride N/A Oxadiazole, fluorophenyl, ethylamine
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine 398.81 None N/A Oxadiazole, triazole, dimethoxyphenyl

Key Observations :

  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may influence binding affinity in hydrophobic pockets .
  • Salt Forms : Hydrochloride salts generally exhibit higher aqueous solubility than oxalic acid salts, but oxalic acid may improve crystallinity for X-ray studies .
  • Heterocyclic Cores : Thiadiazole and triazole derivatives show enhanced dipole moments compared to oxadiazole, affecting electronic distribution and reactivity .

Biological Activity

The compound 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid is a derivative of oxadiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H16ClN3O3
  • Molecular Weight : 369.8 g/mol
  • IUPAC Name : 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to the one have shown significant activity against various bacterial strains. A study indicated that certain 1,3,4-oxadiazole derivatives exhibited antibacterial effects comparable to traditional sulfonamide drugs .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. In a rat-paw edema model, several synthesized compounds demonstrated significant anti-inflammatory effects when compared to indometacin, a standard anti-inflammatory drug . The results suggest that modifications at the 2 and 5 positions of the oxadiazole ring enhance biological activity.

Enzyme Inhibition

Research has also shown that oxadiazole derivatives can act as inhibitors for various enzymes. For example, certain compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. The findings indicated that some derivatives exhibited strong inhibition against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

The biological activity of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine may be attributed to its ability to interact with specific molecular targets within cells. These interactions can inhibit enzyme activity or disrupt cellular processes in pathogens. For instance:

  • Antimicrobial Action : By inhibiting bacterial enzymes essential for survival.
  • Anti-inflammatory Action : Through modulation of inflammatory pathways.

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various 1,3,4-oxadiazole derivatives and tested their biological activities. The results showed that specific substitutions significantly enhanced their antimicrobial and anti-inflammatory properties .
  • Pharmacological Studies : Another research effort involved docking studies that elucidated the interaction patterns between oxadiazole compounds and target proteins, providing insights into their pharmacological effectiveness .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine and its oxalic acid salt?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as amidoximes with chlorophenyl-substituted carboxylic acids to form the oxadiazole ring. For example:

Oxadiazole Formation : React 4-chlorobenzamide oxime with phenylethylamine derivatives under reflux in ethanol with catalytic acid .

Salt Formation : Treat the free base with oxalic acid in a 1:1 molar ratio in methanol, followed by recrystallization to isolate the oxalic acid salt .
Key Conditions : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis and HPLC .

Q. How can spectroscopic methods (e.g., NMR, IR) be utilized to characterize the compound’s structure?

Methodological Answer :

  • IR Spectroscopy : Identify functional groups such as the oxadiazole ring (C=N stretch at ~1600–1650 cm⁻¹) and amine groups (N–H stretch at ~3300 cm⁻¹) .
  • NMR Analysis : Use 1H^1H-NMR to resolve aromatic protons (δ 7.2–8.0 ppm for chlorophenyl and phenyl groups) and 13C^{13}C-NMR to confirm oxadiazole carbons (δ 160–170 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H]+^+ peak for the free base and the [M+oxalate]^- adduct for the salt .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Cytotoxicity Testing : Employ the Daphnia magna assay for rapid ecotoxicity profiling or MTT assays on cancer cell lines (e.g., HeLa) to assess IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when introducing electron-withdrawing vs. electron-donating substituents?

Methodological Answer :

  • Experimental Design : Systematically vary substituents on the phenyl ring (e.g., -Cl, -F, -CH3_3) and compare yields under identical conditions. Use DOE (Design of Experiments) to identify critical factors .
  • Mechanistic Insight : Employ computational chemistry (DFT calculations) to study electronic effects on transition states during cyclocondensation. For example, electron-withdrawing groups may stabilize intermediates, improving yields .

Q. What strategies optimize the compound’s bioavailability through salt or co-crystal formation?

Methodological Answer :

  • Salt Screening : Test counterions (e.g., oxalate, hydrochloride) for solubility enhancements. Use pH-solubility profiling in biorelevant media (FaSSIF/FeSSIF) .
  • Co-crystallization : Explore co-formers like succinic acid via solvent evaporation. Characterize using PXRD and DSC to confirm stability .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to targets like COX-2 or bacterial topoisomerases. Validate with mutagenesis studies on key residues .
  • Kinetic Assays : Perform time-dependent inhibition assays (e.g., fluorescence quenching) to determine KiK_i values and binding modes .

Q. What advanced analytical techniques address discrepancies in spectral data interpretation?

Methodological Answer :

  • 2D-NMR (HSQC, HMBC) : Resolve overlapping signals in complex spectra, particularly for aromatic and heterocyclic protons .
  • X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm stereochemistry and hydrogen-bonding patterns (e.g., oxalic acid salt interactions) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s stability under acidic vs. basic conditions?

Methodological Answer :

  • Stress Testing : Expose the compound to HCl (0.1–1 M) and NaOH (0.1–1 M) at 25–60°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of oxadiazole to amides) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions. Compare with experimental data to validate models .

Tables for Key Data

Property Method Typical Results Reference
Melting Point (Salt)DSC180–185°C (decomposition)
LogP (Free Base)Shake-Flask Method2.8 ± 0.2 (indicative of moderate lipophilicity)
Aqueous Solubility (Salt)HPLC-UV12 mg/mL (pH 7.4, 25°C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.